molecular formula C11H14F2N6O4S B10948092 1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10948092
M. Wt: 364.33 g/mol
InChI Key: QWKJMVFWLBEXJU-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14F2N6O4S

Molecular Weight

364.33 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitropyrazol-1-yl)ethyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C11H14F2N6O4S/c1-7-10(8(2)18(15-7)11(12)13)24(22,23)14-4-6-17-5-3-9(16-17)19(20)21/h3,5,11,14H,4,6H2,1-2H3

InChI Key

QWKJMVFWLBEXJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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